molecular formula C24H29ClO5 B13795695 15beta-Hydroxy Cyproterone Acetate

15beta-Hydroxy Cyproterone Acetate

Cat. No.: B13795695
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-ZHXQGFQKSA-N
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Description

15β-Hydroxy Cyproterone Acetate (CAS: 65423-26-9, molecular formula: C₁₀H₁₈N₂O) is a hydroxylated derivative of cyproterone acetate (CPA), a steroidal anti-androgen and progestin widely used in hormonal therapies. CPA is known for its dual action: antagonizing androgen receptors (AR) and suppressing gonadotropin secretion, leading to testosterone suppression . This article focuses on comparisons between CPA and structurally or functionally related compounds, as direct data on 15β-Hydroxy Cyproterone Acetate remain scarce.

Properties

Molecular Formula

C24H29ClO5

Molecular Weight

432.9 g/mol

IUPAC Name

[(1R,2S,3R,5S,11R,12R,13R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1

InChI Key

HRANPRDGABOKNQ-ZHXQGFQKSA-N

Isomeric SMILES

CC(=O)C1(C[C@H]([C@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@]34C)Cl)C)O)OC(=O)C

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Conventional Multi-Step Synthesis of Cyproterone Acetate

  • Traditional synthetic routes to CPA involve 14 to 18 steps starting from steroidal precursors such as solasodine extracted from plants like Solanum laciniatum or Ait leaves.
  • The process includes:
    • Formation of 1,4,6-triene compounds with introduction of the 17α-acetoxyl group.
    • Introduction of a methylene bridge between C1 and C2 (1,2-alpha-methylene).
    • Epoxidation at the 6,7 position to form 6,7α-epoxy intermediates.
    • Conversion of the epoxide into a 6-chloro-7-oxy compound.
    • Final conversion to cyproterone acetate.
  • Key reagents include chloroperoxybenzoic acid (m-CPBA) for epoxidation, trifluoromethyl sulfuryl chloride with lithium chloride for chlorination, and sodium acetate for acetylation.
  • This method is documented with detailed reaction conditions, solvents (e.g., methylene dichloride), and purification steps such as recrystallization and chromatography.

Improved Synthetic Routes

  • Improved methods reduce the number of steps from 18 to 14-16, enhancing yield and cost-effectiveness.
  • One improvement involves earlier introduction of chlorine at C6 to avoid side reactions and reduce by-products.
  • Another key improvement is the ring closure strategy to prevent opening of the 1,2-methylene bridge, thus increasing overall recovery up to 40% with quality meeting USP standards.
  • These improvements streamline the process and make it more suitable for industrial scale-up.

Biocatalytic Hydroxylation of Cyproterone Acetate to 15beta-Hydroxy Cyproterone Acetate

The direct chemical synthesis of 15beta-Hydroxy Cyproterone Acetate is challenging due to the regio- and stereoselectivity required for hydroxylation at the 15beta position. Biocatalysis offers an efficient alternative.

Enzymatic Hydroxylation Using Bacillus megaterium Expressing CYP106A2

  • The cytochrome P450 enzyme CYP106A2 from Bacillus megaterium ATCC 13368 is a highly regio- and stereoselective 15beta-hydroxylase for 3-oxo-Δ4-steroids, including CPA.
  • The enzyme catalyzes hydroxylation specifically at the 15beta position, producing the main human metabolite 15beta-Hydroxy Cyproterone Acetate.
  • Both in vitro (enzyme isolated) and in vivo (whole-cell biocatalyst) systems have been developed.

Process Development and Scale-Up

  • Using recombinant Bacillus megaterium whole cells overexpressing CYP106A2, the conversion of CPA to 15beta-Hydroxy Cyproterone Acetate was optimized.
  • Key process parameters:
    • Substrate concentration: up to 1 mM CPA.
    • Use of 2-hydroxypropyl-β-cyclodextrin to enhance substrate solubility and bioconversion efficiency.
    • Reaction conditions: 50 mM potassium phosphate buffer, pH 7.4, 20% glycerol.
    • Catalyst loading: 50–150 g/L wet cell weight (WCW).
  • Conversion yields improved from 55% to 98%, with product titers reaching 0.43 g/L at 400 mL scale.
  • Product inhibition was observed at high concentrations (>200 μM), necessitating process adjustments such as cell recycling and substrate feeding strategies.
  • The process was successfully scaled from shake flasks to bench-top bioreactors, demonstrating industrial feasibility.
  • The enzymatic method is considered green, cost-effective, and highly selective compared to chemical hydroxylation.

Comparative Summary Table of Preparation Methods

Aspect Chemical Synthesis of CPA (Precursor) Biocatalytic Hydroxylation to 15β-Hydroxy CPA
Starting Material Steroidal precursors (e.g., solasodine) Cyproterone acetate (synthetic)
Number of Steps 14–18 steps Single-step enzymatic hydroxylation
Key Reagents m-CPBA, trifluoromethyl sulfuryl chloride, sodium acetate Recombinant Bacillus megaterium expressing CYP106A2
Reaction Conditions Organic solvents, elevated temperatures Aqueous buffer, ambient temperature
Selectivity Requires careful control, risk of side products High regio- and stereoselectivity at 15β position
Yield Moderate to high depending on route Up to 98% conversion under optimized conditions
Scale-up Potential Industrially established but complex Demonstrated at bioreactor scale with further optimization possible
Environmental Impact Use of hazardous reagents and solvents Green, sustainable biocatalysis
Product Purity Requires chromatography and recrystallization High purity, suitable for pharmaceutical use

Detailed Reaction Scheme Highlights (Chemical Synthesis)

  • Starting from 17α-hydroxy-4-pregnene-3,20-diketone (II), dehydrogenation forms 17α-hydroxy-1,4-pregnene-diene-3,20-diketone (III).
  • Introduction of a methylene bridge between C1 and C2 yields 17α-hydroxy-1α,2α-methylene-4-pregnene-3,20-diketone (IV).
  • Epoxidation at C6 and C7 forms 6,7α-epoxy intermediates.
  • Chlorination converts the epoxide to a 6-chloro-7-oxy compound.
  • Final acetylation and purification produce cyproterone acetate.
  • This synthetic sequence reduces by-products and improves yield by avoiding ring opening and side reactions.

Biocatalytic Process Parameters and Results

Parameter Value/Condition
Enzyme CYP106A2 from Bacillus megaterium
Substrate Cyproterone acetate (CPA)
Substrate concentration Up to 1 mM
Catalyst loading 50–150 g/L wet cell weight (WCW)
Co-solvent 2-hydroxypropyl-β-cyclodextrin (to enhance solubility)
Buffer 50 mM potassium phosphate, pH 7.4
Temperature Ambient (~25 °C)
Conversion yield Up to 98%
Product titer 0.43 g/L (400 mL scale)
Product inhibition threshold >200 μM 15β-Hydroxy CPA inhibits enzyme activity
Scale-up Successful from shake flask to bench-top bioreactor

Chemical Reactions Analysis

15beta-Hydroxy Cyproterone Acetate undergoes hydroxylation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . This hydroxylation occurs at the 15beta position of cyproterone acetate. The compound can also undergo other types of reactions such as oxidation and reduction, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from these reactions is 15beta-Hydroxy Cyproterone Acetate itself .

Scientific Research Applications

Hormonal Therapies

15beta-Hydroxy Cyproterone Acetate is primarily recognized for its role in managing androgen-dependent conditions. Its applications include:

  • Treatment of Hirsutism : It is used to reduce excessive hair growth in women by inhibiting the effects of androgens.
  • Acne Management : The compound helps treat acne by addressing high androgen levels that contribute to the condition.
  • Hormonal Contraceptives : Its progestational activity makes it suitable for incorporation into contraceptive formulations.
  • Transgender Hormone Therapy : It is utilized in gender-affirming treatments to suppress male secondary sexual characteristics.

Pharmacological Insights

The pharmacokinetics of 15beta-Hydroxy Cyproterone Acetate reveal important information about its efficacy and metabolism:

  • Bioavailability : After oral administration, the bioavailability of cyproterone acetate is nearly complete (88%), with 15beta-Hydroxy Cyproterone Acetate levels peaking within hours post-administration .
  • Half-life : The compound exhibits a terminal half-life similar to its parent compound, indicating that its pharmacological effects can be sustained over time .

Case Studies

Several case studies highlight the clinical implications of 15beta-Hydroxy Cyproterone Acetate:

  • Cyproterone Acetate-Induced Hepatitis : A study documented a case where a patient developed acute hepatitis attributed to cyproterone acetate treatment, leading to the identification of 15beta-Hydroxy Cyproterone Acetate as a significant metabolite with retained antiandrogen activity but reduced progestational effects .
  • Pharmacokinetic Studies : Research involving pharmacokinetic assessments has shown that after intramuscular administration, maximum serum levels of both cyproterone acetate and its metabolite were reached within days, emphasizing the importance of dosing regimens in therapeutic contexts .

Synthesis and Production

The synthesis of 15beta-Hydroxy Cyproterone Acetate typically involves bioconversion processes that leverage enzymatic pathways for improved yield. Recent advancements have achieved up to 98% conversion efficiency using CYP106A2 enzymes in bioreactor systems, indicating potential for large-scale production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyproterone Acetate vs. Spironolactone

Parameter Cyproterone Acetate Spironolactone
Mechanism AR antagonism, progestogenic activity, gonadotropin suppression Mineralocorticoid receptor antagonism, weak AR antagonism
Lipid Effects Faster LDL reduction; neutral HDL effects Increases HDL; less potent LDL modulation
Efficacy Superior testosterone suppression in transgender women Requires higher doses; hyperkalemia risk limits utility
Clinical Use First-line in Europe for androgen suppression Preferred in the U.S. due to CPA unavailability
  • Key Findings: CPA exhibits stronger LDL-lowering effects and faster testosterone suppression, while spironolactone uniquely elevates HDL. Both reduce atherogenic markers, but CPA’s progestogenic properties may enhance cardiovascular risk modulation .

Cyproterone Acetate vs. Leuprolide Acetate

Parameter Cyproterone Acetate Leuprolide Acetate
Mechanism AR antagonism + gonadotropin suppression GnRH agonist, induces chemical castration
HDL Impact Transient HDL reduction in some studies Neutral HDL effects
Administration Oral (daily) Intramuscular (monthly)
Cardiovascular Risk Potential long-term HDL-related concerns Lower theoretical risk due to neutral lipid profile
  • Key Findings : Both achieve comparable testosterone suppression in transgender women, but CPA’s HDL-lowering effect (contrary to some studies ) may influence cardiovascular safety .

Cyproterone Acetate vs. Medroxyprogesterone Acetate

Parameter Cyproterone Acetate Medroxyprogesterone Acetate
Hot Flash Relief Similar efficacy to medroxyprogesterone Comparable efficacy
Androgen Suppression Direct AR blockade + testosterone suppression Weak androgenic activity; primarily progestogenic
Approval Status Not approved in the U.S. Widely approved for contraception and hormonal therapy
  • Key Findings : CPA is equally effective for hot flashes but offers additional anti-androgenic benefits .

Cyproterone Acetate vs. Non-Steroidal Anti-Androgens (e.g., Bicalutamide, Hydroxyflutamide)

Parameter Cyproterone Acetate Non-Steroidal Anti-Androgens
AR Interaction Partial agonist/antagonist; induces AR-DNA binding Pure antagonists; inhibit AR-DNA binding
Hepatic Effects Genotoxic in rats (DNA adducts), mitogenic Lower hepatotoxicity risk
Therapeutic Use Prostate cancer, transgender therapy Prostate cancer (first-line)
  • Key Findings: CPA’s steroidal structure confers partial AR agonism, unlike non-steroidal agents.

Cyproterone Acetate vs. Finasteride

Parameter Cyproterone Acetate Finasteride
Mechanism AR antagonism + testosterone suppression 5α-reductase inhibition (blocks DHT conversion)
Hirsutism Efficacy Short-term efficacy similar to finasteride Less sustained benefit compared to spironolactone
Side Effects Gynecomastia, hepatotoxicity Sexual dysfunction, mood changes
  • Key Findings : CPA provides broader androgen suppression but carries higher hepatic and endocrine risks .

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